
4-Chloro-1-hydroxy-6-methoxyquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-1-hydroxy-6-methoxyquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chloro group, a hydroxy group, and a methoxy group attached to the quinoline core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-hydroxy-6-methoxyquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting from 4-chloroaniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-Chloro-1-hydroxy-6-methoxyquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield a quinolinone derivative, while substitution reactions can produce various substituted quinolines.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Chloro-1-hydroxy-6-methoxyquinolin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
4-Chloroquinoline: Lacks the hydroxy and methoxy groups.
6-Methoxyquinoline: Lacks the chloro and hydroxy groups.
1-Hydroxyquinoline: Lacks the chloro and methoxy groups.
Uniqueness
4-Chloro-1-hydroxy-6-methoxyquinolin-2(1H)-one is unique due to the combination of its functional groups, which can confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
112590-52-0 |
|---|---|
分子式 |
C10H8ClNO3 |
分子量 |
225.63 g/mol |
IUPAC 名称 |
4-chloro-1-hydroxy-6-methoxyquinolin-2-one |
InChI |
InChI=1S/C10H8ClNO3/c1-15-6-2-3-9-7(4-6)8(11)5-10(13)12(9)14/h2-5,14H,1H3 |
InChI 键 |
CNJQBMQMYHGBOJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)N(C(=O)C=C2Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




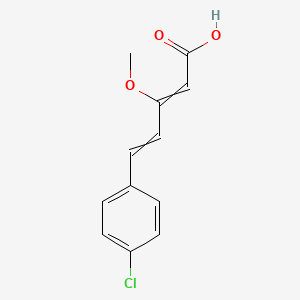
![Bis[4-(morpholin-4-yl)phenyl]methanone](/img/structure/B14292035.png)
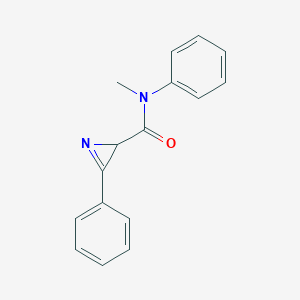
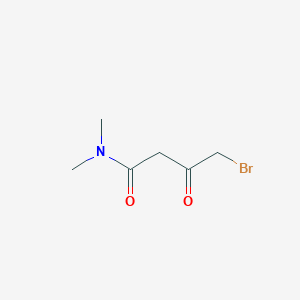
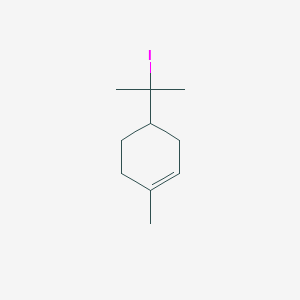
![N~1~,N~2~-Bis[2-(piperazin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14292059.png)
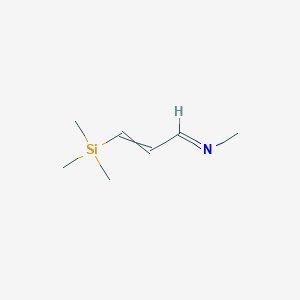
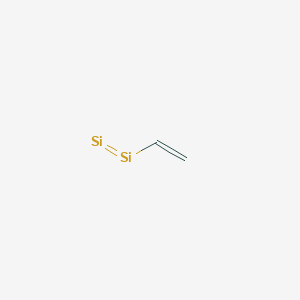
![2,3,5-Trimethyl-1,2,3,4-tetrahydropyrrolo[1,2-c]pyrimidine](/img/structure/B14292081.png)

![Diphosphene, bis[2,4,6-tris(trifluoromethyl)phenyl]-](/img/structure/B14292090.png)

